molecular formula C13H16N4O B15167363 N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide CAS No. 605639-86-9

N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide

Cat. No.: B15167363
CAS No.: 605639-86-9
M. Wt: 244.29 g/mol
InChI Key: UQQWLAHKICXGAE-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via nucleophilic substitution or coupling reactions.

    Attachment of the Prop-2-yn-1-yl Group: This can be achieved through alkylation reactions using propargyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.

    Reduction: Reduction reactions could target the pyrazinyl or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-yn-1-yl)-1-(pyridin-2-yl)piperidine-4-carboxamide
  • N-(Prop-2-yn-1-yl)-1-(quinolin-2-yl)piperidine-4-carboxamide

Uniqueness

N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide might be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

CAS No.

605639-86-9

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

N-prop-2-ynyl-1-pyrazin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C13H16N4O/c1-2-5-16-13(18)11-3-8-17(9-4-11)12-10-14-6-7-15-12/h1,6-7,10-11H,3-5,8-9H2,(H,16,18)

InChI Key

UQQWLAHKICXGAE-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1CCN(CC1)C2=NC=CN=C2

Origin of Product

United States

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